1-Propyl-1H-pyrazol-4-ylamine dihydrochloride

Medicinal Chemistry ADME Lipophilicity

Medicinal chemists require precise control over lipophilicity (LogP) and long-term compound stability for reproducible kinase inhibitor SAR studies. Using inconsistent salt forms or alkyl-chain analogs introduces experimental variability. - LogP 1.46 anchor point: Enables direct comparison with less lipophilic analogs (e.g., 1-ethyl, LogP 0.001) for systematic SAR exploration. - Dihydrochloride salt: 3-year room temperature stability minimizes cold storage infrastructure and prevents assay artifacts from degraded samples. - ≥95% purity: Suitable as an LC-MS reference standard and high-purity starting material for multi-step synthesis, ensuring reliable yields.

Molecular Formula C6H13Cl2N3
Molecular Weight 198.09 g/mol
CAS No. 1185103-69-8
Cat. No. B1451197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-1H-pyrazol-4-ylamine dihydrochloride
CAS1185103-69-8
Molecular FormulaC6H13Cl2N3
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=N1)N.Cl.Cl
InChIInChI=1S/C6H11N3.2ClH/c1-2-3-9-5-6(7)4-8-9;;/h4-5H,2-3,7H2,1H3;2*1H
InChIKeyVUTNEZJAWQMUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride: Core Scaffold Overview


1-Propyl-1H-pyrazol-4-ylamine dihydrochloride (CAS 1185103-69-8) is a nitrogen-containing heterocyclic compound, supplied as a stable dihydrochloride salt of 1-propyl-1H-pyrazol-4-amine. It belongs to the privileged 4-aminopyrazole class, which is recognized for its utility as a scaffold in developing biologically active compounds, particularly as a hinge-binding motif in kinase inhibitor design .

1-Propyl-1H-pyrazol-4-ylamine Dihydrochloride: Why Substitution Fails


The 1-alkyl substituent on the 4-aminopyrazole core critically modulates key physicochemical properties such as lipophilicity (LogP) and solid-state stability, which directly impact experimental outcomes in medicinal chemistry and biological assays. Substituting the propyl group with a shorter or longer alkyl chain, or using the free base instead of the dihydrochloride salt, leads to quantifiable differences in LogP and storage stability , respectively, making interchangeability a source of significant experimental variability.

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Alkyl Analogs

The LogP of 1-propyl-1H-pyrazol-4-amine (free base) is 1.45650, placing its lipophilicity in a range distinct from its closest 1-alkyl analogs. Compared to 1-ethyl-1H-pyrazol-4-amine (LogP 0.0010) and 1-methyl-1H-pyrazol-4-amine (LogP 0.5), the propyl derivative is significantly more lipophilic. It is also more lipophilic than 1-butyl-1H-pyrazol-4-amine (LogP 0.92) . This difference in LogP, a key parameter in drug-likeness and membrane permeability, provides a specific, quantifiable basis for selecting the propyl derivative over other alkyl analogs in structure-activity relationship (SAR) studies.

Medicinal Chemistry ADME Lipophilicity SAR

Solid-State Stability: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt of 1-propyl-1H-pyrazol-4-amine (CAS 1185103-69-8) demonstrates superior ambient stability compared to the free base (CAS 1006483-43-7). Vendor specifications confirm the dihydrochloride salt is stable for up to 3 years when stored at room temperature . In contrast, the free base requires storage at -20°C to maintain integrity, with a recommended use period of only 1 month at this temperature [1].

Compound Management Stability Salt Selection Logistics

Higher Purity Grade Availability

While the standard commercial purity for this compound is typically 95% , a higher 98% purity grade is also available from suppliers . This provides a quantifiable and verifiable quality advantage for applications requiring higher assay, such as use as an analytical standard, in sensitive biological assays where impurities could confound results, or as a starting material in multi-step syntheses where yield and purity are critical.

Quality Control Purity Analytical Chemistry Procurement

Optimal Application Scenarios


Kinase Inhibitor Fragment-Based Drug Discovery and SAR

The 4-aminopyrazole core is a validated hinge-binding motif for designing ATP-competitive kinase inhibitors . The quantifiable LogP of 1.46 for the 1-propyl derivative provides a specific lipophilicity anchor point for SAR exploration, enabling direct comparison with less lipophilic (e.g., 1-ethyl, LogP 0.001) or more polar analogs. This allows medicinal chemists to precisely tune the physicochemical profile of lead compounds.

Compound Library Management and High-Throughput Screening

The dihydrochloride salt's 3-year room temperature stability is a critical advantage for building and maintaining compound libraries used in HTS and long-term research programs. This stability profile minimizes the need for specialized cold storage infrastructure and reduces the risk of using degraded samples in critical assays, ensuring data reproducibility across screening campaigns .

High-Confidence Analytical and Synthetic Chemistry Workflows

The availability of a ≥98% purity grade makes this compound suitable for use as a reference standard in LC-MS/MS method development, quantitative analysis, and as a high-purity starting material for multi-step organic syntheses. The higher purity directly translates to fewer byproducts and more reliable reaction yields, which is essential for complex synthesis and analytical validation .

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